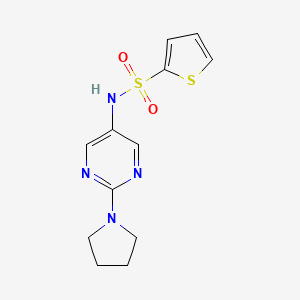![molecular formula C18H13N3O5S B2548675 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)éthyl)-4-oxo-4H-chromène-2-carboxamide CAS No. 2034285-43-1](/img/structure/B2548675.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)éthyl)-4-oxo-4H-chromène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound designed for advanced scientific research. Its structure, which combines elements of thienopyrimidine and chromene scaffolds, positions it as a molecule of interest due to its potential biological and chemical activities.
Applications De Recherche Scientifique
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in various scientific fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a kinase inhibitor, which plays a role in cell signaling.
Medicine: : Explored for its anticancer properties due to its ability to inhibit enzymes involved in DNA replication.
Industry: : Employed in the development of new materials with unique electronic properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target fungal pathogens.
Mode of Action
Given its potential fungicidal activity , it may inhibit essential processes in fungal cells, leading to their death.
Biochemical Pathways
As a potential fungicide , it might disrupt key metabolic pathways in fungi, causing detrimental downstream effects.
Result of Action
If it acts as a fungicide , it would likely result in the death of fungal cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the thienopyrimidine core involves the cyclization of a thiophene derivative with urea under reflux conditions.
Step 2: : The ethylation of the thienopyrimidine core is achieved using ethyl halide in the presence of a strong base like sodium hydride.
Step 3: : Coupling the ethylated thienopyrimidine with a chromene derivative through amide bond formation, typically using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent in the presence of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: : Scaling up these steps requires precise control of temperature, pH, and purity of reagents to ensure high yields and quality of the final product. Optimizing reaction conditions and the use of continuous flow reactors can enhance industrial scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate to introduce oxygen functionalities.
Reduction: : Undergoes reduction reactions with agents like sodium borohydride, affecting the carbonyl groups.
Substitution: : Halogenation can occur at certain positions using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide, sulfuryl chloride.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction site.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as thienopyrimidine derivatives and chromene-based molecules, N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its dual-core structure
List of Similar Compounds
Thienopyrimidine derivatives.
Chromene-based molecules.
Pyrimidine-fused heterocycles.
Remember, chemistry is all about exploring the endless possibilities that such compounds offer
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-12-9-14(26-13-4-2-1-3-10(12)13)16(23)19-6-7-21-17(24)15-11(5-8-27-15)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWCWPGTPVEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2548592.png)
![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/new.no-structure.jpg)
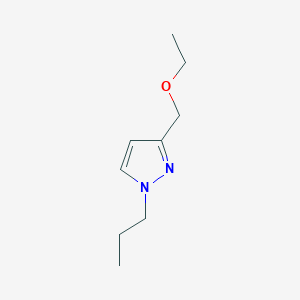
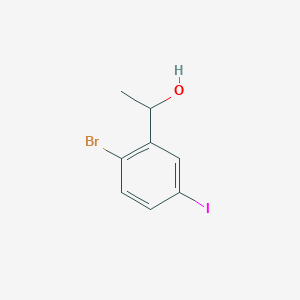
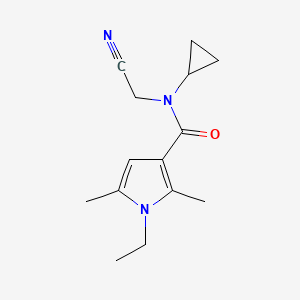
![N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2548598.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)

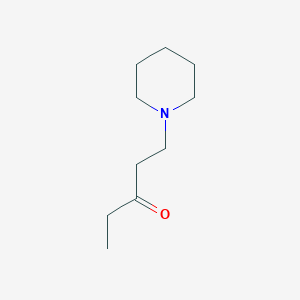
![Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B2548608.png)
![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)

